Navigating the Reactive Landscape of Lipid Peroxidation: A Technical Guide to trans-4,5-Epoxy-2E-decenal-4,5-d2
Navigating the Reactive Landscape of Lipid Peroxidation: A Technical Guide to trans-4,5-Epoxy-2E-decenal-4,5-d2
This technical guide provides an in-depth exploration of trans-4,5-Epoxy-2E-decenal-4,5-d2, a deuterated isotopologue of a reactive aldehyde originating from lipid peroxidation. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, and biological significance of this compound. The strategic incorporation of deuterium at the 4 and 5 positions offers a powerful tool for the precise quantification of its endogenous, non-deuterated counterpart in complex biological matrices, making it an invaluable asset in the study of oxidative stress and associated pathologies.
Introduction: The Significance of a Deuterated Lipid Aldehyde
Lipid peroxidation, a process of oxidative degradation of lipids, generates a host of reactive electrophiles, including α,β-unsaturated aldehydes.[1][2] These molecules, far from being inert byproducts, are potent signaling molecules and mediators of cellular damage.[3][4] Among these is trans-4,5-epoxy-2(E)-decenal, a product of the autoxidation of polyunsaturated fatty acids like arachidonic acid.[5] This epoxyaldehyde is noted for its high reactivity towards nucleophiles, such as the amino groups on proteins and DNA bases, leading to cellular dysfunction and the formation of mutagenic adducts.[5][6][7][8]
The study of such transient and reactive molecules in biological systems presents a significant analytical challenge. The introduction of stable isotopes, such as deuterium, into the molecular structure provides a robust solution for quantitative analysis via isotope dilution mass spectrometry.[2][9] By serving as an ideal internal standard, trans-4,5-Epoxy-2E-decenal-4,5-d2 allows for the accurate measurement of the endogenous, unlabeled analyte, correcting for variations in sample extraction and ionization efficiency.[2][5][9] This guide will illuminate the properties and applications of this critical research tool.
Physicochemical Properties
The physicochemical properties of trans-4,5-Epoxy-2E-decenal-4,5-d2 are nearly identical to its non-deuterated analogue, with the primary difference being its molecular weight. The table below summarizes key properties, with data for the deuterated compound inferred from its non-deuterated counterpart where direct experimental values are not available.
| Property | Value | Source |
| Chemical Name | [4,5-2H2]-trans-4,5-Epoxy-(E)-2-decenal | [10] |
| Molecular Formula | C₁₀H₁₄D₂O₂ | [10] |
| Molecular Weight | 170.25 g/mol (calculated from C₁₀H₁₄D₂O₂) | [10] |
| CAS Number | Not available for deuterated form. (134454-31-2 for non-deuterated) | [11] |
| Appearance | Colorless to pale yellow clear liquid (inferred) | [12] |
| Boiling Point | ~92.0 °C @ 5.00 mm Hg (for non-deuterated) | [12] |
| Solubility | Soluble in ethanol, DMSO, DMF (~30 mg/mL); PBS (pH 7.2) (~0.2 mg/mL) (for non-deuterated) | [13] |
| UV/Vis Maximum (λmax) | 231 nm (for non-deuterated) | [13] |
| Storage Conditions | -20°C under an inert atmosphere | [13] |
Synthesis and Isotopic Labeling
The synthesis of trans-4,5-Epoxy-2E-decenal-4,5-d2 is a multi-step process designed to specifically introduce deuterium at the epoxide ring. The foundational methodology was established by Lin et al. (1999), providing a robust pathway for producing both the labeled and unlabeled compounds.[4][9]
The causality behind this synthetic strategy is rooted in the need for high isotopic enrichment at a stable position. Placing the deuterium atoms on the epoxide ring ensures they are not readily exchangeable under typical biological or analytical conditions. The use of lithium aluminum deuteride as the deuterium source is a critical step, providing a powerful and specific means of introducing the isotope.
Detailed Synthesis Protocol (Adapted from Lin et al., 1999)[4][9]
Part A: Synthesis of [2,3-²H₂]-(E)-2-octenal
-
Reduction of 2-octyn-1-ol: To a stirred solution of 2-octyn-1-ol in an anhydrous ether solvent under an inert atmosphere (e.g., Argon), slowly add a solution of lithium aluminum deuteride (LiAlD₄). The reaction is typically performed at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
-
Quenching and Work-up: Carefully quench the reaction with deuterium oxide (D₂O) or a saturated solution of sodium sulfate. Filter the resulting salts and concentrate the filtrate under reduced pressure to obtain crude [2,3-²H₂]-(E)-2-octen-1-ol.
-
Oxidation: Dissolve the crude deuterated alcohol in a suitable solvent (e.g., dichloromethane). Add activated manganese dioxide (MnO₂) in portions and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Purification: Filter the reaction mixture through a pad of Celite, wash the filter cake with the solvent, and concentrate the filtrate to yield [2,3-²H₂]-(E)-2-octenal. This intermediate can be purified further by column chromatography if necessary.
Part B: Synthesis of [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal
-
Epoxidation: Dissolve the [2,3-²H₂]-(E)-2-octenal in methanol. Cool the solution in an ice bath and add hydrogen peroxide (30%) followed by a catalytic amount of a base (e.g., 1N NaOH) to maintain alkaline conditions. The reaction progress is monitored until completion.
-
Wittig Reaction (Chain Elongation): In a separate flask, prepare the formylmethylene triphenylphosphorane ylide. Add the crude deuterated epoxy-octenal from the previous step to the ylide solution and stir at room temperature.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The final product, trans-4,5-Epoxy-2E-decenal-4,5-d2, is purified by column chromatography on silica gel.
Analytical Characterization
The structural integrity and isotopic purity of synthesized trans-4,5-Epoxy-2E-decenal-4,5-d2 must be rigorously confirmed. A combination of NMR spectroscopy and mass spectrometry is essential for this purpose.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the site of deuterium incorporation.[15] In ¹H NMR, the signals corresponding to the protons at the C4 and C5 positions of the epoxide ring will be absent or significantly diminished. Conversely, a ²H NMR spectrum will show a signal confirming the presence and chemical environment of the deuterium atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Key expected signals for the non-deuterated compound include the aldehydic proton (~9.5 ppm), vinylic protons (~6.0-7.0 ppm), and epoxide protons (~2.9-3.2 ppm).[14] For the deuterated compound, the signals around 2.9-3.2 ppm should be absent.
-
²H NMR Acquisition (Optional but Recommended): Acquire a proton-decoupled ²H NMR spectrum to directly observe the deuterium signal at the chemical shift corresponding to the C4 and C5 positions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight, assess purity, and analyze the fragmentation pattern of the compound.[14] The mass spectrum of the deuterated compound will show a molecular ion peak (M⁺) that is two mass units higher than its non-deuterated counterpart.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with Electron Ionization - EI). A non-polar capillary column (e.g., DB-5ms) is typically suitable for separation.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis:
-
Non-Deuterated (C₁₀H₁₆O₂): Expected Molecular Ion (M⁺) at m/z 168.
-
Deuterated (C₁₀H₁₄D₂O₂): Expected Molecular Ion (M⁺) at m/z 170.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments result from cleavage of the epoxide ring and the aliphatic chain.[14]
-
Assess isotopic purity by comparing the relative intensities of the m/z 170 peak to any residual m/z 168 peak. High isotopic enrichment (≥98%) is critical for its use as an internal standard.[1]
-
Biological Significance and Reactivity
trans-4,5-Epoxy-2E-decenal is a bifunctional electrophile, possessing both an α,β-unsaturated aldehyde and an epoxide moiety. This structure confers high reactivity towards biological nucleophiles, which is the basis of its toxicological effects.[3][7]
Genotoxicity and DNA Adduct Formation
The electrophilic centers of the molecule can react with the exocyclic amino groups of DNA bases, such as deoxyadenosine and deoxyguanosine.[6][8] This reaction can lead to the formation of cyclic etheno adducts, which are mutagenic DNA lesions implicated in the initiation of carcinogenesis.[6][8] The ability of this primary lipid peroxidation product to directly form these adducts provides a crucial link between oxidative stress and DNA damage.[6][8]
Protein Modification
The aldehyde and epoxide groups can also react with nucleophilic amino acid residues on proteins, particularly lysine and cysteine.[5][7] Such modifications can lead to protein cross-linking, inactivation of enzymes, and a general loss of cellular function, contributing to the cytotoxic effects observed with high levels of lipid peroxidation.[7]
Application in Quantitative Research
The primary application of trans-4,5-Epoxy-2E-decenal-4,5-d2 is as an internal standard for the accurate quantification of its endogenous, non-deuterated form in biological samples using isotope dilution mass spectrometry (LC-MS or GC-MS).[4][9]
Principle of Isotope Dilution:
-
A known amount of the deuterated standard (trans-4,5-Epoxy-2E-decenal-4,5-d2) is added to the biological sample (e.g., plasma, tissue homogenate) at the earliest stage of sample preparation.
-
The sample is then subjected to extraction, purification, and derivatization procedures. Both the analyte and the deuterated standard experience identical processing and potential losses.
-
During MS analysis, the instrument distinguishes between the analyte (e.g., m/z 168) and the standard (m/z 170).
-
The concentration of the endogenous analyte is calculated from the ratio of the signal intensities of the analyte and the standard, relative to a calibration curve. This ratio-based measurement is highly precise as it is independent of sample recovery.
This technique is indispensable for biomarker discovery, toxicology studies, and understanding the role of lipid peroxidation in diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.
Handling and Storage
trans-4,5-Epoxy-2E-decenal and its deuterated analogue are reactive and potentially hazardous compounds.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Storage: For long-term stability (≥2 years), the compound, often supplied in a solvent like methyl acetate, should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13][16]
-
Solution Preparation: To prepare solutions in alternative solvents, the shipping solvent can be evaporated under a gentle stream of nitrogen, and the desired solvent (e.g., ethanol, DMSO) can be added immediately. Aqueous solutions are not recommended for storage for more than one day due to the compound's reactivity in aqueous media.[13]
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Lin, J., Fay, L. B., Welti, D. H., & Blank, I. (1999). Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Lipids, 34(10), 1117–1126. [Link]
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Wikipedia. (n.d.). trans-4,5-Epoxy-(E)-2-decenal. Retrieved from [Link]
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PubChem. (n.d.). trans-4,5-epoxy-2(E)-Decenal. Retrieved from [Link]
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The Good Scents Company. (n.d.). epoxy-2-decenal. Retrieved from [Link]
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Lee, S. H., & Blair, I. A. (2002). 4,5-Epoxy-2(E)-decenal-induced formation of 1,N(6)-etheno-2'-deoxyadenosine and 1,N(2)-etheno-2'-deoxyguanosine adducts. Chemical Research in Toxicology, 15(3), 300–304. [Link]
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Cheméo. (n.d.). Chemical Properties of trans-4,5-Epoxy-(E)-2-decenal. Retrieved from [Link]
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NIST. (n.d.). trans-4,5-Epoxy-(E)-2-decenal. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). [4,5-2H2]-trans-4,5-Epoxy-(E)-2-decenal. In NIST Chemistry WebBook. Retrieved from [Link]
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- Nagoya University. (2024). Impact of aldehydes on DNA damage and aging.
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